![molecular formula C16H26N4O3S B7535499 N-propyl-N-(2-pyridin-2-ylethyl)-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B7535499.png)
N-propyl-N-(2-pyridin-2-ylethyl)-1-sulfamoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-N-(2-pyridin-2-ylethyl)-1-sulfamoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as SPP-86 and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
SPP-86 exerts its therapeutic effects through the inhibition of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a critical role in the regulation of pH balance in cancer cells, and its inhibition can lead to the disruption of cellular functions and ultimately cell death.
Biochemical and Physiological Effects
SPP-86 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the suppression of angiogenesis, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SPP-86 is its potent inhibitory effect on CAIX, which makes it a promising candidate for cancer therapy. However, its limitations include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for the study of SPP-86. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for SPP-86 in vivo.
Synthesemethoden
SPP-86 is synthesized using a multistep process that involves the reaction of piperidine with 2-bromoethylpyridine, followed by the addition of propylamine and the subsequent reaction with sulfamoyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
SPP-86 has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular diseases. It has been shown to have a strong inhibitory effect on the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-propyl-N-(2-pyridin-2-ylethyl)-1-sulfamoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-2-10-19(11-8-15-5-3-4-9-18-15)16(21)14-6-12-20(13-7-14)24(17,22)23/h3-5,9,14H,2,6-8,10-13H2,1H3,(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFHTQYPWPHHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CC=N1)C(=O)C2CCN(CC2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-N-(2-pyridin-2-ylethyl)-1-sulfamoylpiperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.